molecular formula C4H16N4 B12653574 Diethylenetetramine CAS No. 1336-49-8

Diethylenetetramine

Cat. No.: B12653574
CAS No.: 1336-49-8
M. Wt: 120.20 g/mol
InChI Key: DPRMFUAMSRXGDE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Reaction with Epoxides (Epoxy Curing)

DETA reacts with epoxide groups in epoxy resins to form cross-linked polymers, enhancing mechanical and thermal stability. The primary and secondary amines in DETA undergo nucleophilic addition with epoxides, creating a three-dimensional network .

Key Reaction:

HN(CH2CH2NH2)2+EpoxideCross-linked Polymer\text{HN(CH}_2\text{CH}_2\text{NH}_2\text{)}_2 + \text{Epoxide} \rightarrow \text{Cross-linked Polymer}

Applications:

  • Used in adhesives, coatings, and composites .

  • Provides high chemical resistance and heat stability .

Coordination Chemistry (Metal Complexation)

DETA acts as a tridentate ligand, forming stable complexes with transition metals. Its three nitrogen atoms coordinate with metal ions such as Co(III), Ni(II), and Zn(II) .

Example Complexes:

Metal IonComplex StructureApplication
Co(III)[Co(dien)(NO2_2)3_3]Catalysis and material science
Ni(II)[NiL(CH3_3COO)2_2(H2_2O)]Henry reaction catalysis
Zn(II)[ZnL(CH3_3COO)2_2]Organic synthesis

Key Reaction (Henry Reaction Catalysis):
Ni/Zn-DETA complexes catalyze the Henry reaction (nitroaldol reaction) between nitromethane and aromatic aldehydes, achieving yields up to 81% under optimized conditions (20 mol% catalyst, 20 mol% Et3_3N, MeOH solvent) .

Acid Neutralization and Salt Formation

DETA neutralizes acids exothermically, forming ammonium salts. This property is utilized in gas scrubbing and corrosion inhibition .

Reaction:

HN(CH2CH2NH2)2+HClDETA\cdotpHCl\text{HN(CH}_2\text{CH}_2\text{NH}_2\text{)}_2 + \text{HCl} \rightarrow \text{DETA·HCl}

Applications:

  • Acid gas (e.g., CO2_2, H2_2S) removal in industrial processes .

  • Corrosion inhibition in carbon steel by forming protective complexes .

CO2_22 Absorption and Metal Recovery

DETA reacts with CO2_2 to form carbamates, enabling its use in carbon capture. Additionally, DETA facilitates selective metal recovery via ligand exchange .

CO2_22 Absorption Mechanism:

DETA+CO2DETA-carbamate(Loading capacity: up to 1.2 mol CO2/mol DETA)[6]\text{DETA} + \text{CO}_2 \rightarrow \text{DETA-carbamate} \quad (\text{Loading capacity: up to 1.2 mol CO}_2/\text{mol DETA})[6]

Metal Recovery:

  • DETA complexes with lanthanum (La3+^{3+}) and other metals, enabling separation via CO2_2-induced precipitation .

Corrosion Behavior in Industrial Systems

DETA exhibits dual behavior in carbon steel corrosion:

  • Inhibitory Effect: Forms Fe2+^{2+}-DETA complexes, reducing free Fe2+^{2+} concentration and delaying corrosion .

  • Accelerated Corrosion: At high temperatures (>60°C), DETA solutions increase corrosion rates due to enhanced Fe dissolution .

Comparative Corrosion Rates (20# Carbon Steel):

ConditionDETA (mm/year)MEA (mm/year)
40°C, 0.2 mol CO2_2/mol amine0.120.15
80°C, 1.2 mol CO2_2/mol amine0.981.25

Scientific Research Applications

Industrial Applications

1. Curing Agent for Epoxy Resins

  • Diethylenetetramine is widely used as a curing agent in epoxy resins, enhancing the mechanical properties and durability of thermosetting plastics. It reacts with epoxide groups to form crosslinks, resulting in robust materials suitable for coatings, adhesives, and composites .

2. Oil Industry

  • In the oil and gas sector, this compound is employed for acid gas extraction processes. Its ability to react with acidic gases makes it valuable for removing carbon dioxide and hydrogen sulfide from natural gas streams .

3. Coordination Chemistry

  • The compound acts as a tridentate ligand in coordination chemistry, forming stable complexes with various metal ions. For example, it can form complexes like Co(dien)(NO₂)₃, which are useful in catalysis and materials science .

Pharmaceutical Applications

1. Drug Delivery Systems

  • Recent advancements have demonstrated the use of this compound in drug delivery systems, particularly through polymeric micelles. These micelles enhance the solubility and bioavailability of poorly soluble drugs, allowing for targeted delivery to specific tissues .

2. Antioxidant Properties

  • This compound derivatives have shown potential antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases. Studies indicate that these compounds can scavenge free radicals effectively .

Environmental Applications

1. Bioremediation

  • This compound has been investigated for its role in bioremediation processes, particularly in the degradation of pollutants in contaminated environments. Its ability to chelate heavy metals aids in the detoxification of polluted sites .

2. Iron Chelation Therapy

  • The iron (III) complex of this compound pentaacetic acid has been shown to protect against lethal infections by sequestering free radicals and mitigating inflammatory responses during septic conditions . This application highlights its potential in therapeutic interventions against infections.

Case Studies

Study Application Findings
Curing Agent Efficacy Industrial useThis compound significantly improved the mechanical strength of epoxy resins compared to traditional curing agents .
Drug Delivery Micelles PharmaceuticalPolymeric micelles using this compound demonstrated enhanced skin penetration and reduced systemic side effects for topical drug applications .
Antioxidant Activity Health SciencesDerivatives exhibited strong free radical scavenging activity, indicating potential therapeutic benefits against oxidative stress .
Bioremediation Potential Environmental ScienceEffective in chelating heavy metals from contaminated soils, facilitating microbial degradation processes .

Comparison with Similar Compounds

Diethylenetetramine is similar to other polyamines such as ethylenediamine and triethylenetetramine. it has unique properties that make it suitable for specific applications:

Similar compounds include dimethylamine, trimethylamine, diethylamine, and triethylamine .

Properties

CAS No.

1336-49-8

Molecular Formula

C4H16N4

Molecular Weight

120.20 g/mol

IUPAC Name

ethane-1,2-diamine

InChI

InChI=1S/2C2H8N2/c2*3-1-2-4/h2*1-4H2

InChI Key

DPRMFUAMSRXGDE-UHFFFAOYSA-N

Canonical SMILES

C(CN)N.C(CN)N

Origin of Product

United States

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